ethyl 4-{2-[(4-butyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(4-butyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a 1,2,4-triazole derivative featuring a sulfanyl acetamide bridge connecting a benzoate ester and a substituted triazole core. The triazole ring is functionalized with a butyl group at the N4 position and a [(4-methoxyphenyl)formamido]methyl group at the C5 position (Figure 1). This compound belongs to a class of molecules known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies, particularly in comparison to analogs with modified alkyl, aryl, or functional groups.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-butyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-4-6-15-31-22(16-27-24(33)18-9-13-21(35-3)14-10-18)29-30-26(31)37-17-23(32)28-20-11-7-19(8-12-20)25(34)36-5-2/h7-14H,4-6,15-17H2,1-3H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYYFGDPBLSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(4-butyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using 4-methoxybenzoyl chloride and a suitable base.
Attachment of the Butyl Group: The butyl group is added through an alkylation reaction using butyl bromide.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification Steps: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s functional groups enable diverse reactivity:
2.1. Hydrolytic Reactions
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Ester hydrolysis : The ethyl benzoate ester can undergo saponification under basic conditions (e.g., NaOH) to form the carboxylic acid.
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Formamido hydrolysis : The amide bond may hydrolyze under acidic/basic conditions to release the amine (4-methoxyphenylamine).
2.2. Sulfanyl Group Reactivity
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Oxidation : The sulfanyl (-S-) group can oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) under oxidative conditions (e.g., H₂O₂, peracetic acid).
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Nucleophilic substitution : Potential displacement by strong nucleophiles (e.g., amines, thiols) to form new sulfur-containing derivatives.
2.3. Triazole Reactivity
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Cycloaddition : Triazoles can participate in azide-alkyne cycloaddition (CuAAC) reactions, though steric hindrance from bulky substituents may limit reactivity .
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Alkylation : Electrophilic substitution at the triazole ring is possible under specific conditions.
Table 2: Key Reaction Mechanisms
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Ester saponification | Nucleophilic attack by hydroxide | NaOH, heat | Carboxylic acid derivative |
| Sulfanyl oxidation | Oxidative cleavage of -S- | H₂O₂ | Sulfinyl/sulfonyl derivatives |
| Triazole cycloaddition | [3+2] Dipolar cycloaddition | Cu catalyst, alkyne | Triazole-alkyne conjugate |
Analytical Characterization
Common techniques used to validate the compound’s identity and purity:
3.1. Nuclear Magnetic Resonance (NMR)
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1H NMR : Identifies aromatic protons (e.g., methoxyphenyl, triazole), amide protons, and ethyl ester groups.
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13C NMR : Confirms carbonyl carbons (ester, amide) and sulfur environments.
3.2. Mass Spectrometry (MS)
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LC-MS : Detects molecular ion ([M+H]+) and fragmentation patterns characteristic of triazoles and sulfanyl groups .
3.3. High-Performance Liquid Chromatography (HPLC)
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Purity assessment : Monitors retention time and peak integration to confirm compound homogeneity.
Table 3: Analytical Data
| Technique | Key Observations | |
|---|---|---|
| 1H NMR | Sharp singlet for methoxyphenyl (δ 3.8–3.9 ppm), amide proton (δ 8.5–9.0 ppm) | |
| LC-MS | Molecular ion m/z ~600 (approx. molecular weight) | |
| HPLC | Single peak at specific retention time |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of triazole compounds often show enhanced antifungal and antibacterial activities. For instance, studies on similar triazole derivatives have demonstrated effective inhibition against pathogenic fungi and bacteria, suggesting that ethyl 4-{2-[(4-butyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate may share this efficacy .
Cancer Research
Triazole-containing compounds have been investigated for their anticancer properties. The structural characteristics of this compound suggest potential activity against tumor cells. Case studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Case Study: Anticancer Activity
A study involving the synthesis of triazole derivatives revealed that specific modifications could enhance cytotoxicity against cancer cell lines. For example, compounds with a methoxyphenyl group demonstrated increased potency compared to their counterparts lacking this moiety . This indicates that this compound may exhibit similar or superior anticancer effects.
Agricultural Applications
Fungicides and Herbicides
Due to its triazole structure, this compound may also find applications as a fungicide in agriculture. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This compound could be developed into a novel fungicide with broad-spectrum activity against crop pathogens .
Materials Science Applications
Polymer Chemistry
The compound's unique structure allows for potential applications in polymer chemistry. The incorporation of triazole moieties into polymers can enhance thermal stability and mechanical properties. Research has shown that such modifications can lead to materials with improved durability and resistance to environmental factors .
Data Tables
| Application Area | Potential Use | Related Compounds | Remarks |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial | Triazole derivatives | Effective against bacteria and fungi |
| Cancer Research | Anticancer | Methoxyphenyl triazoles | Induces apoptosis in cancer cells |
| Agricultural Science | Fungicides | Triazole fungicides | Inhibits ergosterol biosynthesis |
| Materials Science | Polymer additives | Triazole-based polymers | Enhances thermal stability |
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(4-butyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a core 1,2,4-triazole scaffold with several analogs, differing primarily in substituents at the N4 and C5 positions of the triazole ring, as well as the nature of the acetamide and benzoate moieties. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Observations:
- C5 Substituent Diversity: The [(4-methoxyphenyl)formamido]methyl group introduces both methoxy and formamido functionalities, which may influence hydrogen bonding and π-π stacking interactions in biological targets. This contrasts with acetylated phenoxy groups in analogs 12 and 20, which prioritize steric bulk over hydrogen-bonding capacity .
- Melting Points : Higher melting points in analogs with phenyl substituents (e.g., 251.4–252.0°C for compound 20) suggest increased crystallinity compared to ethyl or butyl derivatives .
Crystallographic and Analytical Data
- Structural Confirmation : Tools like SHELXL () and ORTEP-3 () are critical for resolving crystal structures of triazole derivatives, ensuring accurate assignment of substituent orientations .
- Spectroscopic Characterization : IR and NMR data for analogs (e.g., C=O stretches at 1686–1711 cm⁻¹, C-S stretches at 635–694 cm⁻¹) validate the presence of sulfanyl acetamide and ester functionalities .
Biological Activity
Ethyl 4-{2-[(4-butyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate, also known as K403-0027, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological activities. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains. A study demonstrated that mercapto-substituted 1,2,4-triazoles exhibited potent antibacterial activity against pathogenic bacteria, suggesting that K403-0027 may possess similar properties due to its structural components .
2. Anticancer Potential
Triazole derivatives are also investigated for their anticancer properties. This compound has been evaluated in vitro for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells .
3. Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in cancer progression or microbial resistance. For example, benzamide derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds or derivatives:
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzyme Activity : By targeting specific enzymes such as DHFR or kinases involved in cancer pathways.
- Disruption of Cellular Processes : Inducing apoptosis or inhibiting cell cycle progression in cancer cells.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Q & A
Q. Optimization Strategies :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of triazole to mercaptoacetic acid) .
What characterization techniques are critical for confirming the compound’s structural integrity?
Basic Question
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-butyl, 4-methoxyphenyl groups) and acetamido linkage integration .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the triazole and benzoate regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
- X-Ray Crystallography : Resolve spatial arrangement of the triazole-sulfanyl-acetamido backbone (if single crystals are obtained) .
How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
Advanced Question
Methodological Answer :
Contradictions often arise from assay conditions or target specificity. To address this:
Standardized Assays :
- Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer systems (pH 7.4, 25°C) .
- Include positive controls (e.g., staurosporine for kinase inhibition).
Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs (e.g., replace 4-butyl with methyl or phenyl groups) to identify critical substituents .
Statistical Validation :
- Perform triplicate experiments with ANOVA analysis to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
